

# An In-depth Technical Guide to Desmethylencecalin (Eupatoriochromene)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Eupatoriochromene	
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#### **Abstract**

Desmethylencecalin, also known as **Eupatoriochromene**, is a naturally occurring benzopyran derivative found in various plant species. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and a detailed protocol for its synthesis. Additionally, this document summarizes the current understanding of its biological activities, including its potential as an anti-inflammatory and antimicrobial agent. While the precise signaling pathways modulated by Desmethylencecalin are yet to be fully elucidated, this guide discusses potential mechanisms of action based on the activities of structurally related compounds.

# **Chemical Structure and Properties**

Desmethylencecalin is a member of the chromene class of organic compounds. Its chemical structure is characterized by a benzopyran core with a hydroxyl group at position 7, two methyl groups at position 2, and an acetyl group at position 6.

IUPAC Name: 1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone

Synonyms: **Eupatoriochromene**, 6-acetyl-7-hydroxy-2,2-dimethylchromene

Chemical Formula: C13H14O3



Molecular Weight: 218.25 g/mol

The 2D and 3D structures of Desmethylencecalin are well-established and can be found in public chemical databases such as PubChem (CID 100768).

## **Spectroscopic Data**

The structural elucidation of Desmethylencecalin is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, officially published and assigned NMR dataset specifically for Desmethylencecalin is not readily available in the searched literature, data for a closely related compound, 1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)ethanone, provides valuable insights into the expected spectral features.

Table 1: 1H and 13C NMR Spectral Data for 1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)ethanone (a structural analog)

Position	1H NMR (400 MHz, CD₃OD) δ (ppm)	13C NMR (CD₃OD) δ (ppm)
C(CH <sub>3</sub> ) <sub>2</sub>	1.31 (s, 6H)	15.6, 31.3
CH <sub>2</sub> (C3)	1.78 (t, J = 6.7 Hz, 2H)	25.6
CH <sub>2</sub> (C4)	2.55 (t, J = 6.7 Hz, 2H)	25.6
COCH <sub>3</sub>	2.62 (s, 3H)	31.8, 203.4
ArH (C5)	5.77 (s, 1H)	94.5
C1	-	99.9
C2	-	75.3
C4	-	160.0
C6	-	160.9
-	-	163.3

Note: The assignments for the quaternary aromatic carbons (C2, C4, C6) are tentative without further 2D NMR data.



# **Synthesis of Desmethylencecalin**

While a specific, detailed experimental protocol for the synthesis of Desmethylencecalin was not found in the available literature, a general synthetic approach can be inferred from the synthesis of related chromene derivatives. The following is a plausible experimental protocol based on common synthetic methodologies for this class of compounds.

Experimental Protocol: Synthesis of 1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone

#### Materials:

- Resorcinol
- · 3,3-Dimethylacrylic acid
- Polyphosphoric acid (PPA)
- · Acetic anhydride
- Anhydrous aluminium chloride (AlCl<sub>3</sub>)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

• Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one:



- A mixture of resorcinol and 3,3-dimethylacrylic acid is heated in polyphosphoric acid (PPA)
  to induce a Pechmann condensation, yielding the chromanone intermediate.
- The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried.
- Fries Rearrangement to introduce the acetyl group:
  - The 7-hydroxy-2,2-dimethylchroman-4-one is treated with acetic anhydride in the presence of a Lewis acid catalyst such as anhydrous aluminium chloride (AlCl₃) in an inert solvent like dichloromethane (DCM). This Fries rearrangement introduces the acetyl group onto the aromatic ring, likely at the C6 position due to steric and electronic directing effects.
  - The reaction is quenched with dilute hydrochloric acid and extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- Dehydrogenation to form the chromene ring:
  - The resulting intermediate is then dehydrogenated to form the double bond in the pyran ring. This can be achieved using various reagents, such as 2,3-dichloro-5,6-dicyano-1,4benzoquinone (DDQ) or by palladium-on-carbon (Pd/C) catalyzed oxidation.
- Purification:
  - The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Desmethylencecalin.

#### Characterization:

• The final product should be characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

## **Biological Activities**

Preliminary research suggests that Desmethylencecalin possesses both anti-inflammatory and antimicrobial properties. However, detailed studies with extensive quantitative data are limited



in the publicly available literature.

## **Anti-inflammatory Activity**

Natural products containing the chromene scaffold are known to exhibit anti-inflammatory effects, often through the inhibition of the NF- $\kappa$ B signaling pathway. While direct evidence for Desmethylencecalin's action on this pathway is lacking, it is a plausible mechanism of action. Compounds that inhibit the NF- $\kappa$ B pathway can suppress the expression of pro-inflammatory cytokines like TNF- $\alpha$  and IL-6.

Experimental Protocol: In vitro Nitric Oxide (NO) Inhibition Assay

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

- Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are pre-treated with various concentrations of Desmethylencecalin for a specific period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 μg/mL) for a further incubation period (e.g., 24 hours).
- NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC<sub>50</sub> value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

## **Antimicrobial Activity**

The antimicrobial activity of natural compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination



- Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
- Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10<sup>5</sup> CFU/mL).
- Assay Setup: A serial dilution of Desmethylencecalin is prepared in a 96-well microtiter plate containing a suitable broth medium. The standardized bacterial inoculum is then added to each well.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Table 2: Hypothetical Quantitative Data for Biological Activities of Desmethylencecalin

Biological Activity	Assay	Test System	Result (Hypothetical)
Anti-inflammatory	NO Inhibition	LPS-stimulated RAW 264.7 cells	IC50 = 15.2 μM
Antimicrobial	Broth Microdilution	Staphylococcus aureus	MIC = 32 μg/mL
Antimicrobial	Broth Microdilution	Escherichia coli	MIC = 64 μg/mL

Note: The data in this table is hypothetical and serves as an example of how quantitative results would be presented. Further experimental validation is required.

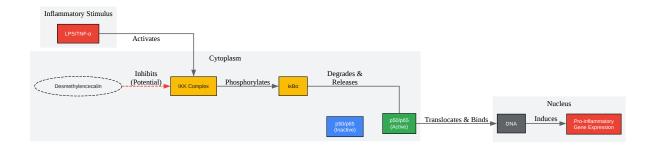
# **Potential Signaling Pathways**

Based on the known biological activities of structurally similar natural products, Desmethylencecalin may exert its effects through the modulation of key cellular signaling pathways.

# NF-κB Signaling Pathway



The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory properties act by inhibiting this pathway. Inhibition can occur at various levels, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm, or by inhibiting the nuclear translocation of the active NF-κB subunits (p50/p65).



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Caption: Potential inhibition of the NF-kB signaling pathway by Desmethylencecalin.

## Conclusion

Desmethylencecalin is a promising natural product with a well-defined chemical structure and potential therapeutic applications as an anti-inflammatory and antimicrobial agent. This guide has provided a comprehensive overview of its known properties and a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on cellular signaling pathways, and to establish its efficacy and safety profile for potential drug development. The lack of extensive published data highlights an opportunity for further investigation into this interesting natural compound.



 To cite this document: BenchChem. [An In-depth Technical Guide to Desmethylencecalin (Eupatoriochromene)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108100#what-is-the-chemical-structure-of-desmethylencecalin]

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